GABAB Receptor Binding Affinity and Selectivity: F-Phenibut vs. Phenibut and GABAA
4-Amino-3-(4-fluorophenyl)butyric acid (the active moiety of the hydrochloride salt) demonstrates significantly enhanced binding to the GABAB receptor compared to its non-fluorinated parent, phenibut. In contrast to phenibut, F-phenibut is also characterized as a selective GABAB agonist, with a marked preference over the GABAA receptor . This selectivity profile is a key differentiator from broader-acting GABA analogues .
| Evidence Dimension | GABAB receptor binding affinity / GABAA selectivity |
|---|---|
| Target Compound Data | IC50 (GABAB) = 1.70 μM; IC50 (GABAA) > 100 μM |
| Comparator Or Baseline | Phenibut (β-phenyl-GABA): F-phenibut binds with higher affinity than phenibut [REFS-1, REFS-2] |
| Quantified Difference | At least ~58-fold selectivity for GABAB over GABAA (calculated as >100 μM / 1.70 μM). Affinity for GABAB is higher than phenibut, placing it in an intermediate potency class. |
| Conditions | In vitro radioligand binding and functional assays as reported in the literature for CGP-11130 [REFS-2, REFS-3]. |
Why This Matters
For receptor binding studies, this quantifies the expected signal-to-noise ratio and confirms that F-phenibut HCl will not confound results by activating GABAA receptors at standard working concentrations, unlike less selective alternatives.
- [1] Irie, T., Yanagita, D., Ueno, S., & Akaike, N. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173371. View Source
- [2] TargetMol. CGP-11130 HCl (T71911) Product Information. CAS 1858241-03-8. View Source
- [3] Wikipedia. 4-Fluorophenibut. Accessed 2026. View Source
